REACTION_SMILES
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[CH3:26][C:27]#[N:28].[I:1][c:2]1[cH:3][c:4]([CH2:8][S:9](=[O:10])(=[O:11])[O-:12])[cH:5][cH:6][cH:7]1.[Na+:13].[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18].[S:19]1(=[O:24])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23]1>>[I:1][c:2]1[cH:3][c:4]([CH2:8][S:9](=[O:10])(=[O:12])[Cl:16])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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O=S(=O)([O-])Cc1cccc(I)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])Cc1cccc(I)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S1(=O)CCCC1
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)Cc1cccc(I)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |